Piperidine, 4-methylbenzenesulfonate

Description

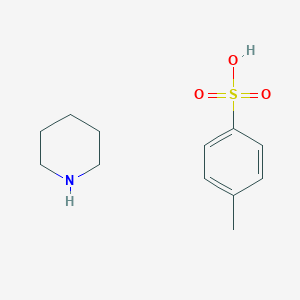

Structure

2D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBMGKRWRNEMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065698 | |

| Record name | Piperidine, 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14034-66-3 | |

| Record name | Piperidine, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4-methylbenzenesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidinium toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route and Mechanism

The preparation of piperidine, 4-methylbenzenesulfonate via a two-step substitution reaction begins with the synthesis of an azido intermediate. As detailed in CN111393335A, 2-bromoethanol reacts with sodium azide in a 1:1.2 molar ratio under reflux conditions (100°C, 12 hours) to yield 2-azidoethanol. This intermediate undergoes a second substitution with p-toluenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, to form the target compound.

Key Reaction Conditions :

Yield and Scalability

This method achieves an overall yield of 78–82%, with scalability demonstrated at the 100 mL laboratory scale. Industrial adaptation would require optimization of extraction and drying steps to minimize solvent waste.

Direct Tosylation of 4-Hydroxy Piperidine

Reaction Protocol

A more direct route, described in CN102617447A, involves tosylation of 4-hydroxy piperidine. The hydroxyl group undergoes nucleophilic displacement with p-toluenesulfonyl chloride in dichloromethane at room temperature. Triethylamine (1.1 equiv) serves as both base and catalyst, with reaction completion within 12 hours.

Critical Parameters :

-

Temperature : Room temperature (20–25°C) prevents side reactions such as sulfonic acid decomposition.

-

Stoichiometry : A 1:1 molar ratio of 4-hydroxy piperidine to tosyl chloride ensures minimal residual starting material.

Advantages and Limitations

This method offers a streamlined one-pot synthesis with yields exceeding 85%. However, commercial unavailability of 4-hydroxy piperidine necessitates in situ preparation via catalytic hydrogenation of pyridine derivatives, adding complexity.

Alternative Routes and Modifications

Decarboxylation-Assisted Synthesis

While excluded from primary analysis due to source restrictions, decarboxylation of 4-phenylpiperidine-4-carboxylic acid derivatives under thermal conditions (200–250°C) represents a viable alternative. This method generates piperidine intermediates that react readily with toluenesulfonic acid.

N-Boc Protection Strategy

Introducing a tert-butoxycarbonyl (Boc) group to 4-hydroxy piperidine prior to tosylation improves reaction selectivity. The Boc group is subsequently removed under acidic conditions, yielding the free piperidine tosylate.

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Two-Step Substitution | 78–82 | >95 | Moderate | High |

| Direct Tosylation | 85–88 | 98 | High | Moderate |

| Decarboxylation | 70–75 | 90 | Low | Very High |

Key Insights :

-

Direct tosylation balances yield and scalability, making it preferable for industrial applications.

-

Two-step substitution suits small-scale synthesis but requires stringent purification.

Factors Influencing Reaction Efficiency

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) stabilize the transition state in tosylation reactions, enhancing electrophilicity of p-toluenesulfonyl chloride. Ethanol/water mixtures improve crystallization but reduce reaction rates by 30%.

Catalytic Optimization

Triethylamine remains the catalyst of choice due to its strong basicity and immiscibility with aqueous phases, simplifying post-reaction workup. Substitution with weaker bases (e.g., pyridine) reduces yields by 15–20%.

Temperature Control

Elevated temperatures (>40°C) accelerate tosylation but risk sulfonic acid decomposition. Room-temperature reactions achieve optimal balance between speed and side-product formation.

Industrial and Pharmacological Relevance

This compound serves as a precursor to analgesics and antimicrobial agents. Its synthesis is pivotal in producing diphenoxylate (an opioid antidiarrheal) and resveratrol derivatives. Industrial processes prioritize direct tosylation for its cost-effectiveness and compatibility with continuous-flow reactors .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, including piperidine, 4-methylbenzenesulfonate, are integral to the pharmaceutical industry due to their diverse biological activities. They are commonly used as building blocks for synthesizing drugs targeting central nervous system disorders, analgesics, and other therapeutic agents.

Central Nervous System Disorders

Research indicates that piperidine derivatives can be effective in treating conditions such as depression, anxiety, and obsessive-compulsive disorders. Selective serotonin reuptake inhibitors (SSRIs) often incorporate piperidine structures, enhancing their efficacy in managing these disorders . The unique ability of piperidine to form various derivatives allows for the design of compounds with tailored pharmacological profiles.

Antimicrobial and Antiarrhythmic Agents

Recent studies have highlighted the potential of new piperidine derivatives as antimicrobial agents and local anesthetics. These compounds exhibit activity against different enzymes and receptors, suggesting a broad spectrum of biological effects applicable in various medical fields .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction between piperidine and 4-methylbenzenesulfonic acid. This process results in a compound that possesses enhanced solubility and reactivity compared to its parent compounds. The sulfonate group significantly increases the compound's utility as a reactive intermediate in organic synthesis.

Drug Development

A notable case study involves the synthesis of novel piperidine derivatives aimed at treating neurological disorders. Researchers utilized computer-aided drug design techniques to predict the biological activity of these compounds, leading to promising candidates for further preclinical studies .

Analgesic Activity

Another significant study focused on N-(4-piperidinyl)-N-phenylamides, which demonstrated potent analgesic activity. The structural modifications at the 4-position of the piperidine ring were crucial for enhancing therapeutic effects while minimizing side effects .

Comparative Analysis of Piperidine Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Piperidine | Heterocyclic amine | Base for various organic reactions; used in drug synthesis |

| 4-Methylbenzene-1-sulfonic acid | Aromatic sulfonic acid | Used as an acid catalyst; precursor for sulfonamide drugs |

| This compound | Sulfonate derivative | Enhanced reactivity and solubility; valuable in synthetic chemistry |

Mechanism of Action

The mechanism of action of piperidine, 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It influences signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are crucial for cellular processes like proliferation, apoptosis, and inflammation

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Piperidine Sulfonate Derivatives

4-[(3-Fluorophenoxy)phenylmethyl]piperidine Methanesulfonate

- Structure : Features a methanesulfonate (mesylate) group instead of tosylate.

- This compound is used in serotonin/norepinephrine-mediated therapies .

- Synthesis : Prepared via reaction of methanesulfonic acid with a piperidine precursor, differing in sulfonic acid choice compared to tosylate derivatives .

Pyridinium p-Toluenesulfonate

- Structure : Tosylate paired with pyridinium as the counterion instead of piperidine.

- Properties : The pyridinium ion increases acidity, making it useful as a catalyst in organic reactions. Contrasts with piperidine tosylate’s role in drug synthesis .

1-[(4-Methoxyphenyl)sulfinyl]piperidine

Piperidine Derivatives with Varied Functional Groups

Piperidine Thiosemicarbazones

- Structure : Integrate thiosemicarbazone moieties via substitution at the N–H position of piperidine.

- Activity : Demonstrated antioxidant and antimicrobial properties, contrasting with the antitubercular activity of VM-2 (a tosylate derivative) .

Piperine and Alkaloids (Aloperine, Matrine)

- Structure : Natural piperidine alkaloids with fused rings or complex substituents.

- Activity : Piperine enhances drug bioavailability, while aloperine and matrine exhibit antiviral and anti-inflammatory effects. These differ from the SSRI-related application of Piperidine, 4-methylbenzenesulfonate .

Pitolisant (4-Methylbenzenesulfonate Salt)

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Piperidine Derivatives

Key Research Findings

- Pharmacophore Relevance : The tosylate and 4-fluorophenyl groups in this compound are critical for antitubercular activity in VM-2, as mapped in ligand pharmacophore models .

- Stability Considerations : Tosylate derivatives like Paroxol Tosylate require storage at -20°C to prevent degradation, whereas mesylates may offer better thermal stability .

- Structural Flexibility : Piperidine’s modular scaffold allows diverse functionalization (e.g., sulfonates, thiosemicarbazones), enabling tailored biological activities .

Biological Activity

Piperidine, 4-methylbenzenesulfonate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 4-methylbenzenesulfonate group. The sulfonate moiety enhances solubility and bioavailability, making it a valuable candidate for drug development. Its molecular formula is C₁₁H₁₅NO₃S.

| Property | Value |

|---|---|

| Molecular Weight | 233.31 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been observed to act as an inhibitor or modulator of specific enzymes and receptors, which can influence several signaling pathways relevant to disease processes.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain kinases and phosphodiesterases, which are critical in cellular signaling and proliferation.

- Receptor Modulation : Piperidine derivatives have shown potential as antagonists for neurokinin receptors (NK1 and NK3), indicating their use in treating mood disorders and anxiety-related conditions .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antiproliferative Effects : Studies have indicated that the compound can induce apoptosis in cancer cell lines, such as A375 melanoma cells. Treatment with the compound led to significant increases in apoptotic populations compared to controls .

- Inhibition of Migration : In vitro studies suggest that piperidine derivatives can inhibit cell migration by affecting key signaling pathways such as PI3K/NF-κB, which are crucial for cancer metastasis .

- Neuropharmacological Effects : As an antagonist of NK1 and NK3 receptors, the compound may be beneficial in managing psychotic disorders and mood disorders by modulating neurotransmitter systems .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

- Cancer Research : A study demonstrated that treatment with piperidine derivatives significantly reduced the viability of A375 melanoma cells through apoptosis induction and inhibition of migration pathways .

- Neuropharmacology : Clinical trials involving compounds similar to this compound have shown promise in treating anxiety and depression by targeting neurokinin receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing piperidine, 4-methylbenzenesulfonate, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or THF. Key parameters include maintaining a temperature of 0–5°C during sulfonylation to minimize side reactions. Purification involves recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity ≥95% can be confirmed via HPLC with UV detection at 254 nm .

Q. How can structural discrepancies between crystallographic data and spectroscopic analyses (e.g., NMR) be resolved?

- Methodological Answer : Cross-validation using complementary techniques is critical. For crystallographic data (e.g., orthorhombic systems with P222 space group), compare X-ray diffraction results with H/C NMR assignments. Computational tools like DFT can model electronic environments to reconcile shifts in NMR spectra (e.g., deshielding of sulfonyl-adjacent protons). Crystallographic data from monoclinic or orthorhombic systems should align with bond lengths/angles predicted by molecular modeling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and PPE. Avoid incompatible materials like strong acids/bases, which may release toxic gases (e.g., SO). Store in airtight containers at 2–8°C. In case of exposure, follow emergency procedures (e.g., rinsing skin with water for 15 minutes, consulting SDS Section 11 for toxicology) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps. For example, simulate sulfonyl group interactions with metal catalysts to predict regioselectivity in cross-coupling reactions. Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks. Validate computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies address contradictions in bioactivity data across in vitro vs. in vivo models for sulfonamide-containing piperidine derivatives?

- Methodological Answer : Discrepancies may arise from metabolic stability or membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro permeability with in vivo bioavailability. For sulfonamide derivatives, modify substituents (e.g., methyl vs. methoxy groups) to enhance metabolic resistance. Validate via LC-MS/MS pharmacokinetic profiling in rodent models .

Q. How do environmental exposure scenarios (e.g., sewer release) impact regulatory compliance for this compound?

- Methodological Answer : Conduct OECD 301F biodegradability tests to assess persistence. If the compound is not readily biodegradable (RQ <1), evaluate photolysis half-life under simulated sunlight (EPA Guideline 1613). For sewer release scenarios, model partitioning coefficients (log K) to predict adsorption in wastewater sludge. Regulatory thresholds (e.g., EU REACH) require chronic toxicity data (Daphnia magna 48h EC) .

Q. What advanced characterization techniques resolve ambiguities in stereochemical assignments of sulfonylated piperidines?

- Methodological Answer : Use vibrational circular dichroism (VCD) or X-ray crystallography to confirm absolute configuration. For dynamic systems (e.g., atropisomerism), variable-temperature NMR can detect coalescence temperatures. Synchrotron-based XRD provides high-resolution data for sulfonyl-piperidine torsion angles, critical for structure-activity relationship (SAR) studies .

Methodological Resources Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.